molecular formula C₂₀H₃₃D₅O₂ B1161732 Vaccenic Acid Ethyl-d5 Ester

Vaccenic Acid Ethyl-d5 Ester

Cat. No.: B1161732
M. Wt: 315.55
Attention: For research use only. Not for human or veterinary use.
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Description

Vaccenic Acid Ethyl-d5 Ester, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₃₃D₅O₂ and its molecular weight is 315.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₀H₃₃D₅O₂

Molecular Weight

315.55

Synonyms

11-Octadecenoic Acid Ethyl Ester-d5;  (E)-11-Octadecenoic Acid Ethyl Ester-d5;  Ethyl Vaccenate-d5

Origin of Product

United States

Foundational & Exploratory

Introduction: The Significance of Isotopically Labeled Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Properties of Vaccenic Acid Ethyl-d5 Ester

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within the realms of metabolomics and pharmaceutical research, the demand for precise and accurate quantification of molecules is paramount. Mass spectrometry, coupled with chromatographic separation techniques such as gas chromatography (GC-MS) and liquid chromatography (LC-MS), has become an indispensable tool for these applications. However, the complexity of biological matrices and the inherent variability of analytical instrumentation can introduce significant challenges to achieving reliable results. To address these challenges, the use of stable isotope-labeled internal standards has been widely adopted as a gold-standard practice.

This guide provides a comprehensive technical overview of this compound, a deuterated derivative of the naturally occurring trans-fatty acid, vaccenic acid. We will delve into its molecular structure, physicochemical properties, and its critical role as an internal standard in mass spectrometry-based lipidomics. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who seek to employ this and similar reagents to enhance the accuracy and reliability of their quantitative analytical workflows.

Unveiling the Molecular Architecture: Structure and Physicochemical Properties

This compound is a synthetic, isotopically labeled analog of the naturally occurring vaccenic acid ethyl ester. The introduction of five deuterium atoms onto the ethyl group provides a distinct mass shift, enabling its differentiation from the endogenous, non-labeled counterpart during mass spectrometric analysis.

Molecular Structure

The definitive structure of this compound is characterized by an eighteen-carbon monounsaturated fatty acid chain with a trans double bond at the eleventh carbon, esterified with a deuterated ethyl group.

Molecular Formula: C₂₀H₃₃D₅O₂

Synonyms: (E)-11-Octadecenoic Acid Ethyl Ester-d5, Ethyl Vaccenate-d5.[1][2]

Structure Diagram:

cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound Sample->Spike Extract Lipid Extraction Spike->Extract Derivatize Derivatization (optional) Extract->Derivatize GCMS GC-MS or LC-MS/MS Analysis Derivatize->GCMS Quant Quantification based on Analyte/Internal Standard Ratio GCMS->Quant

Sources

Metabolic Fate and Bioactivation of trans-11-Octadecenoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development & Lipid Research

Executive Summary

This technical guide delineates the metabolic trajectory of trans-11-octadecenoic acid ethyl ester (Ethyl Vaccenate).[1] While naturally occurring Vaccenic Acid (VA) is the predominant trans fatty acid in ruminant fats, the ethyl ester (EE) form is frequently utilized in pharmacological interventions and controlled feeding studies to enhance stability and bioavailability.

Unlike industrial trans fats (e.g., elaidic acid) associated with cardiovascular pathology, trans-11-18:1 is a bioactive precursor to Conjugated Linoleic Acid (CLA).[1] This guide details its hydrolysis, the critical rate-limiting desaturation by Stearoyl-CoA Desaturase-1 (SCD1), and its mitochondrial catabolism, providing validated protocols for analytical separation of these geometric isomers.[1]

Part 1: Physicochemical Activation & Bioavailability

The "Prodrug" Mechanism: Hydrolysis Kinetics

The ethyl ester moiety of trans-11-octadecenoic acid acts effectively as a prodrug. The ester bond renders the molecule lipophilic and stable, but it is biologically inert until hydrolyzed.

  • Mechanism: Upon ingestion, the EE form is subjected to rapid hydrolysis in the intestinal lumen and hepatocytes.

  • Key Enzymes: Carboxylester lipase (CEL) and Carboxylesterase-1 (CES1).[1]

  • Kinetics: In vivo studies (rat models) demonstrate that fatty acid ethyl esters have a circulatory half-life of approximately 58 seconds , confirming that the bioactive substrate at the tissue level is the free fatty acid (FFA) or its Acyl-CoA derivative, not the ester itself.

Cellular Uptake

Once hydrolyzed, the free trans-11-18:1 is transported via fatty acid transport proteins (FATP) and rapidly esterified into chylomicron triacylglycerols (TAGs).[1] Unlike cis-fatty acids, trans-11-18:1 shows a distinct preference for incorporation into the sn-1 and sn-3 positions of TAGs, sparing the sn-2 position typically reserved for arachidonic or docosahexaenoic acids.[1]

Part 2: The Anabolic Axis (Bioactivation to CLA)

The most significant metabolic pathway for researchers is the endogenous conversion of Vaccenic Acid to Rumenic Acid (cis-9, trans-11 CLA) . This "desaturation axis" is responsible for the anti-carcinogenic properties often attributed to ruminant trans fats.[1]

The SCD1 Desaturation Mechanism

The enzyme Stearoyl-CoA Desaturase-1 (SCD1) (also known as Delta-9 Desaturase) introduces a cis-double bond at the Delta-9 position.[1]

  • Substrate: Vaccenyl-CoA (trans-11-18:1-CoA).[1]

  • Reaction: Introduction of a cis bond at C9.[1]

  • Product: cis-9, trans-11-18:2-CoA (Rumenic Acid).[1]

  • Conversion Efficiency: In humans, the conversion rate is approximately 19% (range 12–30%), meaning dietary/supplemental Ethyl Vaccenate is a potent booster of tissue CLA levels.

Pathway Visualization

The following diagram illustrates the bifurcation between bioactivation (Desaturation) and energy production (Beta-Oxidation).

MetabolicPathway EE Ethyl Vaccenate (trans-11-18:1 EE) Hydrolysis Hydrolysis (Carboxylesterase/Lipase) EE->Hydrolysis FFA Free Vaccenic Acid (trans-11-18:1) Hydrolysis->FFA AcylCoA Vaccenyl-CoA FFA->AcylCoA Acyl-CoA Synthetase SCD1 SCD1 Enzyme (Delta-9 Desaturase) AcylCoA->SCD1 Endoplasmic Reticulum Mito Mitochondrial Entry (CPT1 Transporter) AcylCoA->Mito Mitochondria CLA Rumenic Acid (cis-9, trans-11 CLA) SCD1->CLA Desaturation Bioactivity Bioactive Effects (Anti-atherogenic, Anti-carcinogenic) CLA->Bioactivity BetaOx Beta-Oxidation (Cycles 1-4) Mito->BetaOx Stall Stall Point: trans-3-decenoyl-CoA BetaOx->Stall Chain Shortening (-8C) Isomerase Delta-3, Delta-2 Enoyl-CoA Isomerase Stall->Isomerase Required Step AcetylCoA Acetyl-CoA (TCA Cycle) Isomerase->AcetylCoA Resume Beta-Ox

Figure 1: Global metabolic fate of Ethyl Vaccenate, highlighting the critical SCD1 bioactivation branch and the isomerase-dependent catabolic branch.[1]

Part 3: The Catabolic Axis (Mitochondrial Beta-Oxidation)

Unlike saturated fatty acids, the trans-11 double bond presents a steric obstacle to standard beta-oxidation enzymes.[1]

The "Odd-Carbon" Obstacle

Standard beta-oxidation removes two carbons per cycle.[1]

  • Start: C18 (trans-11).

  • Cycle 1-4: Removal of 4 Acetyl-CoA units (8 carbons).[1]

  • Intermediate: The remaining molecule is a 10-carbon chain with the double bond now at position 3: trans-3-decenoyl-CoA .[1]

The Isomerase Requirement

The mitochondrial enzyme Acyl-CoA dehydrogenase requires a saturated bond at C2-C3 to create a trans-2 double bond.[1] It cannot act on the trans-3 intermediate.[1]

  • Corrective Enzyme: Delta-3, Delta-2-enoyl-CoA Isomerase (Eci1).[1][2]

  • Mechanism: This enzyme shifts the double bond from the 3-position to the 2-position.

  • Result: trans-2-decenoyl-CoA, which is a normal substrate for the next enzyme (Enoyl-CoA hydratase), allowing oxidation to proceed to completion.[1]

Part 4: Analytical Protocols & Experimental Validation

Quantifying trans-11-18:1 and distinguishing it from cis-isomers or trans-10 isomers (industrial) is the primary analytical challenge.[1]

Protocol: High-Resolution GC-FID Analysis

Standard non-polar columns (e.g., DB-5) cannot separate trans-11 from cis-9 (Oleic acid) or trans-10 isomers effectively.[1]

System Requirements:

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).[1][3]

  • Column: 100-meter Biscyanopropyl Polysiloxane (Highly Polar).

    • Examples: CP-Sil 88, SP-2560, or SLB-IL111 (Ionic Liquid).[1]

Step-by-Step Workflow:

  • Lipid Extraction: Use the Folch method (Chloroform:Methanol 2:1) to extract total lipids from plasma/tissue.[1]

  • Derivatization (Methylation):

    • Reagent: Sodium Methoxide (0.5M in methanol) or Boron Trifluoride (

      
      ).[1]
      
    • Condition: 50°C for 10 mins (Acidic conditions preferred for free acids; Basic for glycerides).

    • Note: Avoid excessive heat to prevent isomerization of conjugated bonds.[1]

  • GC Parameters:

    • Carrier Gas: Hydrogen (optimal separation) or Helium.[1]

    • Oven Program:

      • Start: 70°C (hold 2 min).

      • Ramp 1: 15°C/min to 175°C (hold 30-60 min). Critical isothermal hold for isomer separation.

      • Ramp 2: 5°C/min to 220°C (hold 10 min).

  • Identification: Compare retention times against a specific "Supelco 37 Component FAME Mix" spiked with pure trans-11-18:1 standard.

Data Presentation: Isomer Separation
Fatty Acid IsomerRetention Time (Relative)Column TypeResolution Note
cis-9-18:1 (Oleic)1.00CP-Sil 88 (100m)Baseline reference
trans-11-18:1 (Vaccenic) 0.96 CP-Sil 88 (100m) Elutes BEFORE Oleic Acid
trans-10-18:10.95CP-Sil 88 (100m)Often co-elutes on short columns
cis-9, trans-11 CLA1.15CP-Sil 88 (100m)Distinct late peak

Part 5: Clinical & Therapeutic Implications

Researchers utilizing trans-11-18:1 EE should frame their hypotheses around the SCD1-mediated conversion .[1]

  • Lipid Lowering: Evidence suggests trans-11-18:1 acts as a PPAR

    
     ligand (via its conversion to CLA), promoting fatty acid oxidation and reducing serum triglycerides.[1]
    
  • Differentiation from Industrial Trans Fat: Unlike elaidic acid (trans-9), vaccenic acid does not inhibit prostacyclin synthesis and shows no correlation with increased coronary heart disease risk in epidemiological studies of dairy fat intake.[1]

References

  • Turpeinen, A. M., et al. (2002).[1] "Bioconversion of vaccenic acid to conjugated linoleic acid in humans." The American Journal of Clinical Nutrition. [Link]

  • Bauman, D. E., et al. (1999).[1] "Cis-9, trans-11 CLA is derived from desaturation of trans-11-18:1."[1][4] Journal of Nutrition. [Link]

  • Saghatelian, A., et al. (2004).[1] "Assignment of the substrate specificity of the fatty acid ethyl ester synthase/carboxylester lipase." Biochemistry. [Link]

  • Delmonte, P., et al. (2011).[1] "Separation of fatty acid methyl esters by GC-online hydrogenation and GC-MS." Analytical Chemistry. [Link]

  • Kuhnt, K., et al. (2007).[1][5] "Dietary supplementation with trans-11- and trans-12-18:1 increases cis-9, trans-11-conjugated linoleic acid in human immune cells."[1] British Journal of Nutrition. [Link]

Sources

Vaccenic Acid Ethyl-d5 Ester CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Identifier & Application Profile for High-Precision Lipidomics

Executive Summary

Vaccenic Acid Ethyl-d5 Ester is a stable, isotopically labeled derivative of vaccenic acid (11-trans-octadecenoic acid), the predominant trans fatty acid found in ruminant fats and dairy products. In analytical chemistry, this compound serves as a critical Internal Standard (IS) for the quantification of Fatty Acid Ethyl Esters (FAEEs).

FAEEs are direct, non-oxidative metabolites of ethanol and are widely recognized as long-term biomarkers for chronic alcohol consumption.[1] The d5-labeled variant provides a mass shift of +5 Da relative to the endogenous analyte, allowing for precise quantification via Isotope Dilution Mass Spectrometry (IDMS) without chromatographic interference.

Chemical Identity & Specifications

Unlike common reagents, deuterated standards often lack unique CAS numbers in public registries. They are frequently referenced by the CAS of their unlabeled parent or their specific chemical structure.

Nomenclature and Identifiers
ParameterSpecification
Chemical Name This compound
IUPAC Name Ethyl-1,1,2,2,2-d5 (E)-11-octadecenoate
Synonyms 11-trans-Octadecenoic Acid Ethyl Ester-d5; Ethyl Vaccenate-d5
CAS Number (Labeled) Not Formally Assigned (Commercially referenced as N/A)
CAS Number (Unlabeled Parent) 89296-48-0 (Vaccenic Acid Ethyl Ester)
Molecular Formula

Molecular Weight 315.55 g/mol (Calculated)
Parent Molecular Weight 310.51 g/mol
Isotopic Purity Typically

deuterated forms (

)
Solubility Soluble in Ethanol, Chloroform, Hexane; Insoluble in Water
Structural Distinction

It is critical to distinguish Vaccenic acid (trans-11) from Elaidic acid (trans-9). While they are isomers, their metabolic origins differ (ruminant biohydrogenation vs. industrial hydrogenation).

  • Vaccenic Acid: trans-11 (

    
    )
    
  • Elaidic Acid: trans-9 (

    
    )
    

The ethyl-d5 ester retains this trans-11 configuration, ensuring it co-elutes (or elutes in close proximity) with the target analyte in gas chromatography, mitigating retention time shifts caused by the isotope effect.

Synthesis & Isotopic Labeling

The synthesis of this compound typically follows a Fischer esterification pathway using Vaccenic Acid and deuterated Ethanol (


).
Reaction Pathway Visualization

The following diagram illustrates the chemical transformation and the incorporation of the deuterium label.

SynthesisPathway Vaccenic Vaccenic Acid (trans-11-C18:1) Product Vaccenic Acid Ethyl-d5 Ester Vaccenic->Product Esterification EthanolD5 Ethanol-d5 (C2D5OD) EthanolD5->Product Catalyst Acid Catalyst (H2SO4/HCl) Catalyst->Product Catalysis Water D2O / HDO Product->Water Byproduct

Caption: Acid-catalyzed esterification of Vaccenic Acid with Ethanol-d5 yields the labeled ester and water.

Analytical Application: FAEE Quantification

The primary utility of this compound is as an Internal Standard (IS) in the forensic and clinical analysis of hair or blood for alcohol markers.

The Role of the Internal Standard

In Gas Chromatography-Mass Spectrometry (GC-MS), the IS is added to the sample before extraction. This corrects for:

  • Extraction Efficiency: Loss of analyte during liquid-liquid extraction (LLE).

  • Injection Variability: Fluctuations in injection volume.

  • Matrix Effects: Ion suppression or enhancement in the MS source.

Experimental Protocol: Hair Analysis

The following protocol is adapted from the gold-standard methodology established by Pragst et al. for FAEE analysis in hair.[1]

Reagents:

  • IS Solution: this compound (10

    
    g/mL in 
    
    
    
    -Heptane).
  • Solvent:

    
    -Heptane / Dimethyl Sulfoxide (DMSO).
    

Step-by-Step Workflow:

  • Sample Prep: Wash hair segments with water and acetone to remove external contamination. Cut into 1-2 mm segments.

  • Spiking (Crucial): Weigh 20-50 mg of hair. Add 50

    
    L of IS Solution  directly to the hair.
    
  • Extraction: Add 0.5 mL DMSO and 1.0 mL

    
    -Heptane. Incubate at room temperature overnight (or 1 hour at 40°C with sonication).
    
  • Phase Separation: Centrifuge to separate the organic (Heptane) layer.

  • Evaporation: Transfer the Heptane layer to a clean vial. Evaporate to dryness under a stream of Nitrogen (

    
    ).
    
  • Reconstitution: Redissolve residue in 50

    
    L of Heptane.
    
  • GC-MS Analysis: Inject 1-2

    
    L in Splitless mode.
    
Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Hair/Serum) Spike Spike with IS (Vaccenic Acid Ethyl-d5) Sample->Spike 1. Pre-treatment Extract Liquid-Liquid Extraction (Heptane/DMSO) Spike->Extract 2. Equilibration Evap Evaporation (N2) & Reconstitution Extract->Evap 3. Phase Separation GCMS GC-MS Analysis (SIM Mode) Evap->GCMS 4. Injection Data Quantification (Ratio Target/IS) GCMS->Data 5. Calculation

Caption: Workflow for FAEE quantification using Vaccenic Acid Ethyl-d5 as an Internal Standard.

Mass Spectrometry Parameters

To ensure specificity, the Mass Spectrometer should be operated in Selected Ion Monitoring (SIM) mode.

AnalyteTarget Ion (

)
Qualifier Ions (

)
Retention Time (Approx)
Vaccenic Acid Ethyl Ester 88 (Base Peak), 264101, 310 (

)
18.5 min
Vaccenic Acid Ethyl-d5 (IS) 93 (Base Peak), 269106, 315 (

)
18.5 min

Note: The base peak at m/z 88 corresponds to the McLafferty rearrangement ion (


) typical of ethyl esters. The d5 variant shifts this to m/z 93 (

).

Handling & Stability

  • Storage: Store at -20°C. Solutions in ethanol or heptane are stable for months if sealed to prevent evaporation.

  • Light Sensitivity: Unsaturated fatty acids are prone to photo-oxidation. Store in amber vials.

  • Inert Atmosphere: Flush opened vials with Nitrogen or Argon to prevent auto-oxidation of the double bond.

References

  • Pragst, F., et al. (2001).[1] "Analysis of fatty acid ethyl esters in hair as possible markers of chronically elevated alcohol consumption by headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS)." Forensic Science International.

  • Kulig, C. C., et al. (2006).[2] "Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry." Journal of Laboratory and Clinical Medicine.

  • United States Biological. "Vaccenic Acid Ethyl Ester (CAS 89296-48-0) Product Data."[3]

  • National Institute of Standards and Technology (NIST). "9-Octadecenoic acid, ethyl ester (E)- Mass Spectrum."

Sources

Precision Lipidomics: The Analytical and Metabolic Profile of Vaccenic Acid Ethyl-d5 Ester

[1][2]

Executive Summary: The Deuterium Advantage

In the high-stakes field of lipidomics and drug development, Vaccenic Acid Ethyl-d5 Ester represents a precision tool for the quantification and tracking of trans-fatty acid ester formulations.[1] Unlike standard fatty acid analysis, which often relies on relative abundance, the use of this deuterated isotopolog enables Stable Isotope Dilution Assays (SIDA) , correcting for the inevitable variances in extraction efficiency and ionization suppression.

This guide dissects the specific isotope effects inherent to this molecule—not just as a mass spectrometry tag, but as a physicochemical entity with distinct chromatographic behavior and metabolic stability profiles.

Chemical Identity & The "d5" Isotope Effect

To understand the utility of this molecule, one must first understand the specific location of the isotopic label and its resulting physicochemical shifts.

  • Molecule: Vaccenic Acid Ethyl Ester (C18:1 trans-11 ethyl ester).[1]

  • Labeling: The ethyl group is fully deuterated (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Parent Fatty Acid: trans-Vaccenic Acid (TVA), the predominant trans fatty acid in ruminant fat and a metabolic precursor to Conjugated Linoleic Acid (CLA).[1][2]

The Mass Shift (Analytical Isotope Effect)

The primary utility is the +5 Da mass shift . In mass spectrometry (LC-MS/MS), this moves the precursor ion (


1
PropertyNative Vaccenic Acid Ethyl EsterThis compound
Formula


Monoisotopic Mass 310.29 Da315.32 Da
Primary Fragment Loss of Ethanol (

)
Loss of Ethanol-d5 (

)
Lipophilicity BaselineSlightly Lower (

bond is shorter/less polarizable)
The Chromatographic Isotope Effect (The "Blue Shift")

A critical phenomenon often overlooked by junior analysts is the Chromatographic Isotope Effect . On Reverse-Phase Liquid Chromatography (RPLC) columns (C18), deuterated lipids often elute slightly earlier than their protium counterparts.[1]

  • Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond. This reduces the Van der Waals forces interacting with the C18 stationary phase.

  • Operational Impact: The d5-standard may elute 0.05–0.1 minutes before the endogenous target.

  • Risk: Narrow integration windows set solely on the standard may miss the tail of the endogenous peak.

Metabolic & Kinetic Isotope Effects (KIE)

When used in biological systems (e.g., pharmacokinetic studies), the location of the deuterium on the ethyl ester group dictates the data interpretation.

Hydrolysis and the Loss of Label

Unlike chain-labeled fatty acids (e.g., Vaccenic Acid-d13), the d5 label here is on the leaving group .

ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">

1

Crucial Insight: This standard is valid only for quantifying the intact ester (e.g., in a formulation or plasma prior to hydrolysis). Once hydrolyzed, the "tracer" (Ethanol-d5) separates from the lipid payload (Vaccenic Acid). It cannot be used to track the conversion of Vaccenic Acid to CLA in the liver.

Secondary Kinetic Isotope Effect (SKIE)

Does the d5 label slow down hydrolysis?

  • Theory: The deuterium atoms are located

    
     and 
    
    
    to the ester oxygen. Hydrolysis involves a transition state where the hybridization of the carbonyl carbon changes from
    
    
    to
    
    
    .
  • Reality: Secondary deuterium isotope effects are typically small (

    
    ).[3] While the d5-ester might hydrolyze marginally slower than the non-deuterated drug, the effect is negligible for standard extraction protocols but relevant for precise enzymatic kinetic studies.
    

Visualizing the Workflow & Metabolism

Diagram 1: Analytical Logic (SIDA Workflow)

This diagram illustrates the self-validating workflow using the d5-ester to correct for matrix effects.

AnalyticalWorkflowSampleBiological Matrix(Plasma/Tissue)ExtractExtraction(Folch/B&D)Sample->Extract Contains EndogenousSpikeSPIKE: Vaccenic AcidEthyl-d5 Ester (IS)Spike->Extract Normalizes RecoveryLCLC Separation(C18 Column)Extract->LC Co-injectionMSMass Spectrometry(MRM Mode)LC->MS slight RT shift (d5 < H)DataQuantification(Ratio Analyte/IS)MS->Data m/z 310 vs 315

Caption: SIDA Workflow. The d5-IS is added pre-extraction to normalize all downstream variances.

Diagram 2: Metabolic Fate (The "Label Loss" Pathway)

This diagram highlights why the d5-ethyl ester is a "Delivery System Tracer" and not a "Metabolic Tracer."

MetabolicFateProdrugVaccenic AcidEthyl-d5 EsterGutIntestinalLumen/WallProdrug->GutHydrolysisHydrolysis(Carboxylesterases)Gut->HydrolysisVAFree Vaccenic Acid(Unlabeled)Hydrolysis->VA Lipid PayloadEthEthanol-d5(Excreted/Metabolized)Hydrolysis->Eth Label LostCLARumenic Acid(CLA)VA->CLA Liver ActivationSCDDelta-9 DesaturaseSCD->CLAEnzyme

Caption: Metabolic divergence.[1] The d5 label tracks the ester formulation, not the fatty acid conversion.

Validated Experimental Protocol

Objective: Quantification of Vaccenic Acid Ethyl Ester in Plasma.

Reagents
  • Analyte: Vaccenic Acid Ethyl Ester (Natural).

  • Internal Standard (IS): this compound (10 µg/mL in Ethanol).[1]

  • Solvents: LC-MS grade Methanol, Acetonitrile, Isopropanol, Ammonium Formate.[1]

Sample Preparation (Liquid-Liquid Extraction)
  • Spiking: Aliquot 100 µL of plasma into a glass tube. Add 10 µL of IS working solution . Vortex for 10s. Note: Spiking before extraction is non-negotiable for SIDA accuracy.

  • Protein Precipitation: Add 300 µL cold Methanol. Vortex 30s.

  • Extraction: Add 600 µL Methyl tert-butyl ether (MTBE). Shake for 10 min at room temperature.

  • Phase Separation: Centrifuge at 3,000 x g for 10 min.

  • Reconstitution: Transfer the upper organic layer to a fresh vial. Evaporate to dryness under

    
    . Reconstitute in 100 µL Methanol/Acetonitrile (1:1).
    
LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate.

  • Gradient:

    • 0-2 min: 40% B[1]

    • 2-10 min: Linear ramp to 98% B

    • 10-12 min: Hold 98% B

  • MS Detection (ESI Positive):

    • Target (Native): MRM Transition

      
       (Loss of Ethanol).
      
    • Internal Standard (d5): MRM Transition

      
       (Loss of Ethanol-d5).
      
    • Note: Both transitions yield the same product ion (acylium ion of Vaccenic acid, m/z 264.3), or distinct fragments if the ethyl group is retained in a specific adduct. The loss of the neutral alcohol is the most common fragmentation pathway for ethyl esters.

References

  • Moser, A., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. MDPI. Retrieved February 22, 2026, from [Link] (Review of isotope effects in LC-MS).[1]

  • Turpeinen, A. M., et al. (2002). Bioconversion of vaccenic acid to conjugated linoleic acid in humans. American Journal of Clinical Nutrition. Retrieved February 22, 2026, from [Link] (Metabolic pathway grounding).[1]

Methodological & Application

Derivatization protocols involving Vaccenic Acid Ethyl-d5 Ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis and Structural Elucidation of Vaccenic Acid Ethyl Ester using the d5-Isotope

Abstract

This technical guide details the application of Vaccenic Acid Ethyl-d5 Ester (Ethyl-d5-vaccenate) as a stable isotope internal standard (ISTD). While commonly used as a direct quantitation standard for alcohol biomarkers (Fatty Acid Ethyl Esters - FAEEs) in forensic hair analysis, this protocol also expands into its utility in Dimethyl Disulfide (DMDS) derivatization . The DMDS method allows for the precise mass spectrometric localization of the trans-11 double bond, distinguishing vaccenic acid derivatives from their cis-9 isomers (oleic acid derivatives).

Introduction: The Analytic Challenge

Vaccenic acid (18:1 trans-11) is the predominant trans fatty acid in ruminant fats and dairy products. In biological systems, it can be esterified with ethanol to form Vaccenic Acid Ethyl Ester (VAEE) , a specific marker of ethanol consumption or lipid metabolism.

The analysis of VAEE presents two distinct challenges:

  • Isomeric Overlap: VAEE (18:1 trans-11) is isobaric with Ethyl Oleate (18:1 cis-9). Standard EI-MS (Electron Impact Mass Spectrometry) cannot easily distinguish these isomers as their fragmentation patterns are nearly identical.

  • Matrix Interference: In complex matrices like hair or plasma, recovery rates vary significantly.

The Solution: this compound By incorporating a deuterated ethyl group (


), the d5-analog shifts the molecular ion (

) by +5 Da and the McLafferty rearrangement ion by +5 Da. This allows it to serve as an ideal ISTD that co-extracts and co-derivatizes with the analyte but remains spectrally distinct.

Materials & Reagents

  • Analyte: Vaccenic Acid Ethyl Ester (d0)

  • Internal Standard: this compound (Target)

    • Purity: >98% isotopic enrichment.

    • Storage: -20°C in amber glass (light sensitive).

  • Solvents: n-Heptane (HPLC Grade), Dimethyl Disulfide (DMDS), Iodine (

    
    ), Diethyl Ether.
    
  • Matrix: Hair segments (Forensic application) or Plasma (Clinical application).

Protocol A: Quantitative Extraction from Hair (Forensic Workflow)

This protocol is aligned with the Society of Hair Testing (SoHT) consensus for FAEE analysis, utilizing the d5-ester to correct for extraction efficiency.

Experimental Workflow

HairAnalysis Sample Hair Sample (50 mg) Wash Decontamination (Heptane/DCM) Sample->Wash Remove surface lipids Spike Spike ISTD (Vaccenic Acid Ethyl-d5) Wash->Spike Pulverize hair Extract Extraction (DMSO/Heptane, 15h) Spike->Extract Incubate 40°C Analysis GC-MS Analysis (SIM Mode) Extract->Analysis Inject Organic Layer

Figure 1: Workflow for the extraction of FAEEs from hair using d5-ISTD correction.

Step-by-Step Methodology
  • Decontamination: Wash 50 mg of hair twice with 2 mL n-heptane to remove surface sebum (which contains external FAEEs). Air dry.

  • Pulverization: Cut hair into <1 mm segments or ball-mill to a powder.

  • ISTD Addition (Critical Step):

    • Add 50 µL of This compound working solution (concentration: 100 ng/mL in heptane) directly to the hair powder.

    • Scientific Rationale: Adding ISTD before solvent extraction allows the d5-ester to mimic the release kinetics of the endogenous analyte from the keratin matrix.

  • Extraction: Add 1 mL of dimethyl sulfoxide (DMSO) and 2 mL of n-heptane. Incubate at 40°C for 15 hours with gentle agitation.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Recover the upper heptane layer.

  • Concentration: Evaporate the heptane phase to dryness under nitrogen and reconstitute in 50 µL of heptane for GC-MS injection.

Protocol B: Structural Elucidation via DMDS Derivatization

While Protocol A quantifies the molecule, it does not prove the double bond position (trans-11). To distinguish Vaccenic acid ethyl ester from Oleic acid ethyl ester, we use DMDS derivatization. The d5-ester acts as a reaction control.

Mechanism

Dimethyl disulfide adds across the C=C double bond. In the mass spectrometer, the bond between the two sulfur-substituted carbons cleaves preferentially.

  • Vaccenic Acid Ethyl Ester (d0): Double bond at C11. Cleavage yields fragments at m/z 173 (carboxyl end) and m/z 145 (methyl end).

  • This compound (ISTD): Double bond at C11. Cleavage yields fragments at m/z 178 (carboxyl end + 5 Da from d5) and m/z 145 (methyl end).

DMDS Reaction Workflow

DMDS_Mechanism Reactants This compound + DMDS + Iodine Intermediate Iodine-Catalyzed Addition (40°C, 30 min) Reactants->Intermediate Product Bis(methylthio) Derivative (Stable Adduct) Intermediate->Product Na2S2O3 quench Frag MS Fragmentation Cleavage between C11-C12 Product->Frag Electron Impact (70eV)

Figure 2: DMDS derivatization pathway for double-bond localization.

Step-by-Step Methodology
  • Preparation: Dissolve the extracted FAEE residue (from Protocol A) or standard mixture in 50 µL hexane.

  • Reaction: Add 100 µL of DMDS and 10 µL of Iodine solution (60 mg/mL in diethyl ether).

  • Incubation: Heat at 40°C for 30 minutes.

    • Note: Overheating causes oxidative desulfurization.

  • Quenching: Add 200 µL of 5% aqueous sodium thiosulfate (

    
    ) to remove excess iodine. Shake vigorously.
    
  • Extraction: Remove the organic (upper) phase. Dry over anhydrous

    
    .
    
  • Analysis: Inject into GC-MS.

Instrumental Analysis (GC-MS)

GC Parameters
  • Column: DB-5MS or HP-5 (Non-polar 5% phenyl methyl siloxane) is preferred for DMDS derivatives.

    • Note: For underivatized FAEEs (Protocol A), a polar column (e.g., DB-Wax) is required to separate cis/trans isomers.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program: 60°C (1 min) -> 20°C/min -> 300°C (5 min).

MS Acquisition (SIM Mode)

The following ions must be monitored for accurate quantification and identification.

AnalyteTypeMolecular Ion (

)
Quantifier IonQualifier Ion
Vaccenic Acid Ethyl Ester (d0) Target31088 (McLafferty)101
This compound ISTD 315 93 (McLafferty + d5)106
DMDS-Vaccenic-d0 Derivative404173 (Diagnostic C11)145
DMDS-Vaccenic-d5 Derivative409 178 (Diagnostic C11)145

Interpretation:

  • The m/z 88 ion is characteristic of all ethyl esters.

  • The m/z 93 ion is specific to the d5-ethyl ester.

  • In DMDS analysis, if you see m/z 173 (d0) and m/z 178 (d5), the double bond is confirmed at position 11. If you see m/z 217 (d0), the double bond is at position 9 (Oleic acid), indicating isomeric contamination.

References

  • Society of Hair Testing (SoHT). (2019). Consensus on Alcohol Markers in Hair. Guidelines for the use of FAEEs and EtG in forensic analysis.

  • Pragst, F., & Yegles, M. (2008). Determination of fatty acid ethyl esters (FAEE) and ethyl glucuronide (EtG) in hair: a promising way for retrospective detection of alcohol abuse.[1] Therapeutic Drug Monitoring.

  • Nichols, P. D., et al. (1986).[2] Determination of double bond position in monounsaturated fatty acids derivatives by GC-MS of dimethyl disulfide adducts. Journal of Microbiological Methods.

  • Cayman Chemical. (2024). 11(Z)-Vaccenic Acid methyl ester Product Information. (Reference for Vaccenic acid chemical properties).

  • Christie, W. W. (Lipid Library). Mass Spectrometry of Fatty Acid Derivatives: Pyrrolidides and DMDS adducts. AOCS Lipid Library.

Sources

Application Note: Targeted Profiling of Vaccenic Acid Ethyl Ester in Plasma via GC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in toxicology, lipidomics, and drug development focusing on alcohol biomarkers and fatty acid metabolism. It details the targeted quantification of Vaccenic Acid Ethyl Ester (VAEE) in plasma using Vaccenic Acid Ethyl-d5 Ester as an Internal Standard (IS).

Introduction & Scientific Context

Fatty Acid Ethyl Esters (FAEEs) are non-oxidative metabolites of ethanol formed by the esterification of free fatty acids (FFAs) with ethanol, catalyzed by FAEE synthase.[1] Unlike oxidative markers (e.g., Ethyl Glucuronide), FAEEs incorporate into lipid particles (VLDL, HDL) and accumulate in tissues, serving as robust biomarkers for both recent and chronic alcohol consumption.

Vaccenic Acid (18:1 trans-11) is the predominant trans fatty acid in ruminant fats and dairy. Its ethyl ester form, Vaccenic Acid Ethyl Ester (VAEE) , is of specific interest because:

  • Specificity: It distinguishes exogenous trans fat metabolism in the presence of ethanol.

  • Isomeric Complexity: It requires precise chromatographic separation from its cis-isomer, Ethyl Oleate (18:1 cis-9), which is far more abundant.

Role of this compound: This deuterated standard (Ethyl-d5) is critical for Stable Isotope Dilution Analysis (SIDA) . It compensates for:

  • Extraction Efficiency: Variations in lipid extraction yields between samples.

  • Matrix Effects: Ion suppression/enhancement in the MS source.

  • Derivatization Variability: (If derivatization were used, though this protocol analyzes the intact ester).

Experimental Workflow & Methodology

  • Analyte: Vaccenic Acid Ethyl Ester (Reference Standard).

  • Internal Standard (IS): this compound (≥99% Deuterated).[2]

  • Solvents: n-Hexane (HPLC Grade), Acetone, Isooctane.

  • Matrix: Human Plasma (EDTA or Heparin).

  • Stock Solution: Dissolve this compound in Ethanol to 1 mg/mL. Store at -80°C.

  • Working Solution: Dilute Stock in Isooctane to 10 µg/mL for spiking.

    • Note: Isooctane is preferred over ethanol for the working solution to prevent transesterification of endogenous lipids during storage.

This protocol utilizes a protein precipitation followed by non-polar extraction to isolate the neutral lipid fraction (FAEEs, TGs, Cholesterol Esters).

  • Thawing: Thaw plasma samples on ice. Vortex for 10s.

  • Spiking: Aliquot 200 µL of plasma into a glass centrifuge tube. Add 10 µL of Internal Standard Working Solution (100 ng total IS). Vortex for 30s.

    • Equilibration: Allow to stand for 10 min at 4°C to let the IS bind to plasma lipoproteins.

  • Protein Precipitation: Add 400 µL of cold Acetone. Vortex vigorously for 1 min.

  • Extraction: Add 600 µL of n-Hexane. Cap and shake/vortex for 5 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 min at 4°C.

  • Collection: Transfer the upper organic layer (Hexane) to a clean glass vial.

  • Re-extraction (Optional): Repeat steps 4-6 for higher recovery, combining extracts.

  • Concentration: Evaporate the Hexane extract to dryness under a gentle stream of Nitrogen at 30°C.

  • Reconstitution: Reconstitute the residue in 50 µL of Isooctane. Transfer to a GC autosampler vial with a glass insert.

Critical Requirement: Separation of trans-11 (Vaccenic) from cis-9 (Oleic) isomers requires a high-polarity cyanopropyl column. Standard non-polar columns (e.g., DB-5) will result in co-elution and inaccurate quantitation.

  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: SP-2560 or CP-Sil 88 (100 m × 0.25 mm × 0.20 µm).

    • Why 100m? Extreme length is needed to resolve the subtle boiling point/polarity differences between cis/trans isomers.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (1 µL injection) at 250°C.

  • Oven Program:

    • Start: 140°C (Hold 5 min).

    • Ramp 1: 4°C/min to 240°C.

    • Hold: 240°C for 15 min.

    • Total Run Time: ~35-40 mins.

  • Detection: Electron Impact (EI) at 70 eV. Selected Ion Monitoring (SIM).

SIM Parameters:

Compound Target Ion (m/z) Qualifier Ions (m/z) Retention Time (Approx)
Vaccenic Acid Ethyl Ester 88 (McLafferty Rearrangement) 101, 310 (M+) Elutes before Oleic Ethyl Ester

| This compound (IS) | 93 (Shifted McLafferty) | 106, 315 (M+) | Slightly earlier than analyte |

Note: The base peak for ethyl esters is typically m/z 88. The d5-ethyl group shifts this to m/z 93.

Data Analysis & Validation

Calculate the Response Ratio (


) for each sample:


Determine the concentration using a linear regression calibration curve (


) generated from spiked plasma calibrators (0.1 – 100 µM).
  • Linearity:

    
    .[3]
    
  • Recovery: IS peak area in samples should be within ±20% of the IS peak area in neat solvent standards.

  • Resolution: Valley-to-peak ratio between Vaccenic Ethyl Ester and Ethyl Oleate must be < 10% (baseline resolution preferred).

Visualization of Workflow

FAEE_Workflow Start Human Plasma Sample (200 µL) Spike Spike Internal Standard (this compound) Start->Spike  Equilibrate 10 min Precip Protein Precipitation (Acetone, 400 µL) Spike->Precip Extract LLE Extraction (Hexane, 600 µL) Precip->Extract PhaseSep Centrifugation & Phase Separation (Collect Organic Layer) Extract->PhaseSep Dry Evaporation (N2) & Reconstitution (Isooctane) PhaseSep->Dry GCMS GC-MS Analysis (SP-2560 Column, SIM Mode) Dry->GCMS Data Quantification via Isotope Dilution (m/z 88 vs 93) GCMS->Data  Ratio Calculation

Caption: Step-by-step workflow for the extraction and quantification of Vaccenic Acid Ethyl Ester using d5-IS.

Technical Considerations & Troubleshooting

  • Cis/Trans Separation: If you observe a single large peak instead of two resolved peaks (Vaccenic vs. Oleic), your column polarity is insufficient. The SP-2560 (100m) is the industry standard for this resolution [1].

  • Contamination: Ethanol is ubiquitous in labs. Ensure all glassware is solvent-rinsed and avoid ethanol in the extraction steps (use Acetone/Hexane) to prevent artificial formation of FAEEs ex vivo.

  • Stability: FAEEs are prone to hydrolysis by plasma esterases. Samples must be processed immediately or stored at -80°C. The addition of Sodium Fluoride (NaF) to collection tubes can inhibit esterase activity [2].

References

  • Kramer, J. K., et al. (2008). "Separation of cis and trans isomers of fatty acid methyl esters using a 100-m SP-2560 capillary column." Journal of the American Oil Chemists' Society. Link

  • Kulig, C. C., et al. (2006).[4] "Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry." Journal of Laboratory and Clinical Medicine. Link

  • Laposata, M. (1998).[5] "Fatty acid ethyl esters as nonoxidative metabolites of ethanol: metabolism and pathophysiology." Progress in Lipid Research. Link

  • Refvik, H. O., et al. (2008). "Validation of a method for the determination of fatty acid ethyl esters in hair by headspace solid-phase microextraction and gas chromatography-mass spectrometry." Forensic Science International. Link

Sources

Troubleshooting & Optimization

Improving recovery rates of Vaccenic Acid Ethyl-d5 Ester in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Loss

Welcome. If you are accessing this guide, you are likely experiencing low recovery or inconsistent quantification of Vaccenic Acid Ethyl-d5 Ester (Ethyl vaccenate-d5).

This analyte presents a unique dual challenge:

  • Lipophilicity: Like all Fatty Acid Ethyl Esters (FAEEs), it adheres to plastic surfaces.

  • The "Label Trap": The deuterium label is located on the ethyl group (

    
    ), not the fatty acid chain.
    

Crucial Warning: If your sample undergoes enzymatic or chemical hydrolysis, the ester bond breaks. The vaccenic acid remains, but the d5-ethanol group is cleaved and lost. Your internal standard signal effectively vanishes, not because the molecule is gone, but because it is no longer "heavy."

This guide prioritizes integrity preservation over simple extraction power.

Module 1: Pre-Analytical Handling (The Critical Control Point)

Q: My internal standard (IS) signal is weak even before extraction. Why?

A: The issue is likely enzymatic hydrolysis occurring immediately upon thawing or collection. Plasma and tissue are rich in carboxylesterases that rapidly degrade FAEEs.

The Mechanism of Loss

The following diagram illustrates why protecting the ester bond is non-negotiable for this specific IS.

G IS Vaccenic Acid Ethyl-d5 Ester (Intact Signal) Hydrolysis Hydrolysis (Cleavage) IS->Hydrolysis Warm/Thaw Enzyme Plasma Carboxylesterases Enzyme->Hydrolysis Catalyzes VA Vaccenic Acid (Unlabeled) Hydrolysis->VA Analyte remains (Mass shift lost) Eth Ethanol-d5 (Volatile/Lost) Hydrolysis->Eth Signal Lost

Figure 1: The "Label Trap." Hydrolysis separates the d5-tag from the fatty acid, rendering the Internal Standard undetectable in the specific MRM/SIM channel.

Protocol: Enzyme Inhibition

Do not rely solely on freezing. You must chemically inhibit esterases.

  • Collection: Collect blood into tubes containing Sodium Fluoride (NaF) (grey top) rather than standard EDTA. Fluoride inhibits general esterase activity.

  • Additives: Immediately upon plasma separation, add PMSF (Phenylmethylsulfonyl fluoride) to a final concentration of 1 mM.

  • Temperature: Keep all samples on wet ice (

    
    ). Never thaw samples without solvent present (see Module 2).
    

Module 2: Extraction Optimization (The Protocol)

Q: Should I use Folch (Chloroform) or Matyash (MTBE)?

A: We recommend the Matyash Method (MTBE) for Vaccenic Acid Ethyl Ester.

  • Why? FAEEs are neutral lipids. In the Folch method (Chloroform/Methanol), the lower organic phase is difficult to retrieve without contaminating it with the protein interphase. The Matyash method places the lipids in the upper phase, making recovery cleaner and reducing evaporative losses of the semi-volatile ethyl ester.

Recommended Workflow: Modified Matyash for FAEEs
StepActionTechnical Rationale
1. Spiking Add 10 µL of IS (Vaccenic Acid Ethyl-d5) to the frozen sample pellet or cold plasma.Adding IS before thawing ensures it tracks any hydrolysis or adsorption losses during the thaw.
2. Lysis Add cold Methanol (MeOH) containing 0.1% BHT (Butylated hydroxytoluene). Vortex.MeOH denatures esterases immediately. BHT prevents oxidation of the vaccenic double bond (C18:1).
3. Solvent A Add MTBE (Methyl tert-butyl ether) .[1] Ratio: Matrix:MeOH:MTBE (1:1.5:5).MTBE extracts neutral lipids efficiently.
4. Agitation Incubate at Room Temp (RT) for 1 hour (shaking).Ensures equilibrium. Note: Esterases are denatured by MeOH, so RT is safe here.
5. Phase Break Add Water (approx. 25% of total volume). Centrifuge at 1,000 x g for 10 min.Induces phase separation. Lipids move to the UPPER organic phase.
6. Collection Collect the upper MTBE layer.[2]Avoids protein/aqueous contamination.
7. Drying Evaporate under Nitrogen at low temp (<30°C) . DO NOT GO TO COMPLETE DRYNESS. FAEEs are semi-volatile. "Bone dry" leads to sublimation loss. Leave ~5 µL of solvent or use a "keeper" (e.g., isooctane).

Module 3: Instrumental Analysis & Troubleshooting

Q: I see the peak, but the retention time shifts between the d0 (analyte) and d5 (standard).

A: This is the Deuterium Isotope Effect .

  • Chromatography: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts on Reverse Phase (C18) columns due to slightly weaker hydrophobic interactions.

  • Solution: Ensure your integration window is wide enough to capture the d5 peak if it shifts by 0.1–0.2 minutes. Do not force the software to look for the d5 peak exactly where the d0 peak is.

Q: The recovery is good, but the signal is suppressed.

A: Phospholipids are the enemy.

  • Even with MTBE extraction, phospholipids co-extract. In LC-MS, they compete for ionization.

  • Fix: Use a chromatographic gradient that separates neutral lipids (FAEEs) from polar phospholipids. FAEEs elute late (high organic). Ensure the phospholipids are flushed after or before your analyte measurement window.

Decision Logic: Troubleshooting Recovery

Troubleshooting Start Low Recovery of Vaccenic Acid Ethyl-d5 Check1 Is the d5 signal absent but d0 (endogenous) present? Hydrolysis Hydrolysis Detected (Label lost) Check1->Hydrolysis Yes Check2 Did you evaporate to complete dryness? Check1->Check2 No (Both low) Adsorption Adsorption/Evaporation Loss Volatile Volatile Loss Use Keeper Solvent Check2->Volatile Yes Matrix Matrix Suppression or Extraction Efficiency Check2->Matrix No

Figure 2: Diagnostic logic for identifying the root cause of signal loss.

Summary of Critical Success Factors

  • Stop the Enzymes: Use Fluoride tubes and add PMSF.

  • Preserve the Label: Never allow the sample to sit at room temperature without organic solvent (MeOH).

  • Stop the Evaporation: Never dry the extract completely; use a keeper solvent (e.g., dodecane or isooctane) during the concentration step.

  • Glass over Plastic: Use silanized glass inserts to prevent hydrophobic adsorption.

References

  • Matyash, V., et al. (2008).[2] Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146.[2]

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911–917.

  • Kaphalia, B. S., & Ansari, G. A. (2001). Fatty acid ethyl esters: markers of alcohol abuse and their cytotoxicity.[3][4] Alcohol, 35(3), 227-233. (Context on hydrolytic instability).

  • Pragst, F., et al. (2001). Analysis of fatty acid ethyl esters in hair as new markers of alcohol consumption.[5] Forensic Science International, 121(1-2), 140-149. (Context on stability and extraction).

Sources

Technical Support Guide: Storage & Handling of Vaccenic Acid Ethyl-d5 Ester

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Deuterated Lipid Standards (Internal Standards) Target Analyte: Vaccenic Acid (C18:1 trans-11) Ethyl Ester Labeling: Ethyl-d5 (


)
Document ID:  TS-LIPID-VAEE-D5-001

Introduction

Welcome to the Technical Support Center. This guide addresses the specific stability challenges of Vaccenic Acid Ethyl-d5 Ester . As a deuterated internal standard used in LC-MS/GC-MS quantification, the integrity of this molecule is paramount. Degradation does not just lower concentration—it alters the isotopic ratio, leading to quantitation errors.

This molecule faces three primary threats:

  • Oxidative Degradation: Attack on the trans-11 double bond.

  • Hydrolysis: Cleavage of the ethyl ester bond (resulting in loss of the deuterium tag).

  • Isotopic Exchange/Instability: Rare, but possible under extreme pH.

Part 1: The Golden Rules of Storage

To ensure the longevity of your standard (>1 year), strict adherence to these four parameters is required.

ParameterRequirementScientific Rationale
Temperature -20°C (Solution)-80°C (Neat Oil)Low temperature kinetically inhibits autoxidation and hydrolysis. While neat oils are stable, solutions are preferred for frequent use to avoid repeated freeze-thaw cycles of the bulk material.
Atmosphere Argon (Ar) Argon is heavier than air and displaces oxygen more effectively than Nitrogen (

). It forms a "blanket" over the liquid surface, preventing oxidative radical formation.
Container Amber Glass Amber glass blocks UV radiation (<400 nm), which can photo-catalyze the formation of singlet oxygen and initiate lipid peroxidation. Never use plastic (see FAQ).
Closure Teflon (PTFE) Lined Teflon is chemically inert and prevents solvent evaporation. Rubber or standard plastic caps can leach plasticizers (phthalates) that interfere with MS signals.

Part 2: Handling & Aliquoting Workflow

The moment a stock vial is opened, the "clock" starts. The following workflow minimizes exposure to moisture (hydrolysis risk) and oxygen.

Workflow Visualization

StorageWorkflow Start Arrival of Stock Standard Equilibrate Equilibrate to Room Temp (Unopened in Desiccator) Start->Equilibrate Prevent Condensation Inspect Visual Inspection (Clear? Precipitate?) Equilibrate->Inspect Aliquot Aliquot into Single-Use Amber Glass Vials Inspect->Aliquot Work Quickly Purge Purge Headspace with Argon Aliquot->Purge Displace O2 Store Store at -20°C or -80°C Purge->Store Long-term Stability

Figure 1: Critical decision tree for handling lipid standards upon arrival to prevent moisture intrusion and oxidation.

Detailed Protocol
  • Equilibration (Critical): Remove the vial from the freezer and place it in a desiccator. Allow it to warm to room temperature (~20-30 mins) before opening.

    • Why? Opening a cold vial causes atmospheric moisture to condense inside. Water catalyzes the hydrolysis of the ethyl ester bond.[1]

  • Solvent Check: Ensure the solvent (typically Ethanol or Methanol) has not evaporated. If the volume is low, concentration is compromised.

  • Aliquoting: Do not store the stock vial after multiple punctures. Aliquot the standard into single-use amber glass inserts.

  • Inert Gas Purging: Gently blow a stream of Argon into the vial headspace for 5-10 seconds before capping immediately.

Part 3: Troubleshooting Degradation

If your internal standard performance is drifting, use this guide to diagnose the chemical mechanism.

Diagnostic Table
SymptomChemical CauseMechanism Explanation
Loss of Signal (Parent Ion) Hydrolysis The ester bond breaks. Since the deuterium (

) is on the Ethyl group, hydrolysis releases Ethanol-d5 and unlabeled Vaccenic Acid . You lose the mass tag entirely.
New Peaks (+16 or +32 Da) Oxidation Attack on the C11=C12 double bond forms hydroperoxides (+32 Da) or epoxides (+16 Da). Common in samples stored without Argon.
Retention Time Shift Isomerization Trans-vaccenic acid can isomerize to cis-vaccenic acid (Oleic acid isomer) under high heat or acid catalysis. Cis and Trans isomers separate on GC columns (e.g., CP-Sil 88).
Background Noise (Phthalates) Leaching Storage in plastic tubes (Eppendorf) or use of plastic pipette tips with aggressive solvents (Chloroform/DCM).
The "Disappearing Label" Phenomenon

Users often ask: "My standard degraded, but I don't see a breakdown product with the d5 tag."

Explanation: The structure is Vaccenic Acid - O -


 .
Upon hydrolysis (

):

The ethanol-d5 is volatile and often lost or elutes with the solvent front. The remaining fatty acid is indistinguishable from endogenous vaccenic acid, causing false positives in your analyte channel and zero signal in your ISTD channel.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I store this standard in plastic Eppendorf tubes if I freeze it immediately? A: No. Even at -20°C, lipophilic esters interact with polypropylene. The standard may adsorb to the plastic walls (lowering concentration) or extract plasticizers (contaminating MS spectra). Always use glass.

Q2: I don't have Argon. Is Nitrogen okay? A: Nitrogen is acceptable but inferior. Nitrogen mixes with air rather than displacing it from the bottom up. If using Nitrogen, purge for a longer duration (15-20 seconds) and ensure a low-turbulence flow to avoid evaporating the solvent.

Q3: My standard arrived on dry ice but the solvent (Ethanol) is liquid. Is it spoiled? A: No. Ethanol has a freezing point of -114°C. It will remain liquid even on dry ice (-78°C). This is normal. Verify the volume to ensure no leakage occurred.

Q4: Can I dissolve the neat oil in DMSO? A: DMSO is not recommended for fatty acid esters due to difficulty in evaporation and potential for oxidizing the lipid (DMSO can act as a mild oxidant). Use Ethanol (LC-MS compatible) or Hexane/Isopropanol (GC-MS compatible).

References

  • Avanti Polar Lipids. (n.d.). Storage and Handling of Lipids. Retrieved from [Link]

  • Christie, W. W. (1993). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Advances in Lipid Methodology. Retrieved from [Link]

  • Laposata, E. A., et al. (1990).[2] Synthesis and degradation of fatty acid ethyl esters by cultured hepatoma cells exposed to ethanol. Journal of Biological Chemistry. Retrieved from [Link]

Sources

Reducing matrix effects when using Vaccenic Acid Ethyl-d5 Ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Matrix Effects in Vaccenic Acid Ethyl-d5 Ester Analysis Role: Senior Application Scientist, Mass Spectrometry Division Format: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Advanced Lipidomics Support Center

Subject: Optimization of Vaccenic Acid Ethyl Ester (VAEE) Quantification using Deuterated Internal Standards.

You are likely here because your quantitation of Vaccenic Acid Ethyl Ester (an ethanol consumption biomarker) is suffering from poor reproducibility, signal drift, or sensitivity loss, despite using the This compound internal standard.

While deuterated internal standards (d-IS) are the "gold standard" for compensating for matrix effects (ME), they are not a magic wand. In lipidomics, particularly with hydrophobic neutral lipids like FAEEs (Fatty Acid Ethyl Esters), the matrix (phospholipids) can suppress the signal so severely that even the d5-IS cannot recover the data integrity, or the d5-IS may separate chromatographically from the analyte, rendering it ineffective.

This guide moves beyond basic "clean your source" advice. We will engineer a robust method by addressing the root causes: Phospholipid carryover and Isotopic chromatographic shifts .

Module 1: Diagnostics & Validation

Q: How do I definitively prove that "Matrix Effects" are my problem and not just poor extraction recovery?

A: You must decouple Extraction Efficiency from Ion Suppression. Many researchers confuse low recovery (sample prep issue) with signal suppression (source issue). To distinguish them, you must run the Matuszewski Protocol (Standard Line Slope Method).

The Protocol (Self-Validating System): Prepare three sets of samples at the same concentration (e.g., Low QC level).

  • Set A (Neat Standard): Analyte + d5-IS in pure mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike Analyte + d5-IS into the extract.

  • Set C (Pre-Extraction Spike): Spike Analyte + d5-IS into matrix, then extract.

Calculations:

  • Matrix Effect (ME) %:

    
    . (Values <100% indicate suppression; >100% indicate enhancement).
    
  • Recovery (RE) %:

    
    .
    
  • Process Efficiency (PE) %:

    
    .
    

Visualization of the Workflow:

Matuszewski_Protocol Start Start Validation SetA Set A: Neat Standard (Mobile Phase Only) Start->SetA SetB Set B: Post-Extraction Spike (Blank Matrix Extract + Spike) Start->SetB SetC Set C: Pre-Extraction Spike (Spike Matrix -> Extract) Start->SetC CalcME Calculate Matrix Effect (B / A) * 100 SetA->CalcME Denominator SetB->CalcME Numerator CalcRE Calculate Recovery (C / B) * 100 SetB->CalcRE Denominator SetC->CalcRE Numerator Decision Result Interpretation CalcME->Decision CalcRE->Decision

Figure 1: The Matuszewski Protocol workflow for isolating matrix effects from extraction losses.

Module 2: Sample Preparation (The "Phospholipid Evasion")

Q: My d5-IS signal fluctuates wildly between patient samples. Why?

A: You are likely extracting phospholipids (PLs) along with your FAEEs. If you are using a standard "Bligh & Dyer" (Chloroform/Methanol) or protein precipitation (Acetonitrile crash) method, you are extracting massive amounts of phosphatidylcholines. These PLs elute late in the run, often wrapping around to the next injection or building up on the column, causing unpredictable suppression of your hydrophobic d5-IS.

The Fix: Selective Liquid-Liquid Extraction (LLE) FAEEs are neutral lipids. PLs are polar. You must use a non-polar solvent that leaves the PLs behind.

Recommended Protocol:

  • Sample: 200 µL Plasma.

  • IS Spike: Add this compound.

  • Solvent: Add 1 mL Hexane or Heptane (Do NOT use Chloroform or Ethyl Acetate; they are too polar and will pull PLs).

  • Agitation: Vortex 5 mins (High speed).

  • Separation: Centrifuge 10 mins @ 4000g.

  • Transfer: Remove the top organic layer (Hexane) to a fresh tube.

  • Dry: Evaporate under Nitrogen.

  • Reconstitute: 100 µL Mobile Phase B (Isopropanol/Acetonitrile).

Data Comparison: Solvent Selectivity

Extraction SolventFAEE RecoveryPhospholipid CarryoverMatrix Effect (ME%)
Acetonitrile (PPT) >95%High (Critical) 45% (Severe Suppression)
Chloroform/MeOH >95%High 60% (Suppression)
Hexane (Recommended) 85-90%Negligible 95-102% (Clean)

Note: While Hexane has slightly lower absolute recovery, the signal-to-noise ratio (S/N) improves dramatically because the noise (matrix) is removed.

Module 3: Chromatographic Strategy

Q: Can the d5-IS actually separate from the analyte? I thought they co-eluted.

A: In high-efficiency chromatography, they can separate, leading to the "Deuterium Isotope Effect." Deuterium is slightly more hydrophilic than Hydrogen. On a high-resolution C18 column with a long gradient, this compound may elute slightly earlier than the non-deuterated target.

Why is this a risk? If a matrix interference (like a specific lysophospholipid) elutes exactly in that small time gap, the d5-IS will be suppressed, but the analyte will not (or vice versa). The IS will no longer accurately "track" the analyte's ionization efficiency.

Troubleshooting Steps:

  • Check Retention Times: Zoom in on your chromatogram.[1][2] If the d5 peak apex is >0.1 min apart from the analyte, you have a risk.

  • Adjust Gradient: Steepen the gradient slope to force tighter co-elution, or switch to a column with different selectivity (e.g., C8 instead of C18) to reduce the hydrophobic resolution slightly.

  • Isomer Resolution: Ensure you are separating Vaccenic Acid Ethyl Ester (18:1 n-7) from Oleic Acid Ethyl Ester (18:1 n-9). These are isomers. If they co-elute, your d5-IS (which is likely n-7 specific) might not compensate correctly for the n-9 interference if the n-9 isomer has a different ionization response.

Module 4: Mass Spectrometry Tuning

Q: Should I use ESI or APCI for FAEE analysis?

A: APCI (Atmospheric Pressure Chemical Ionization) is strongly recommended.

The Logic:

  • ESI (Electrospray Ionization): Relies on charge transfer in the liquid phase. It is highly susceptible to "competition" from co-eluting phospholipids, which hog the charge.[3] FAEEs are neutral and do not ionize well in ESI without additives (like ammonium acetate to form

    
     adducts).
    
  • APCI: Ionization happens in the gas phase. It is far more robust against matrix suppression because the matrix components (non-volatiles) often precipitate out before they can steal charge in the corona discharge region.

Workflow Decision Tree:

Source_Selection Input FAEE Analysis Setup Choice Ion Source? Input->Choice ESI ESI Mode Choice->ESI If APCI unavailable APCI APCI Mode Choice->APCI Preferred ESI_Risk High Risk: Ion Suppression Adduct Formation ESI->ESI_Risk APCI_Benefit Benefit: Gas Phase Ionization Robust to Lipids APCI->APCI_Benefit

Figure 2: Decision tree for selecting the ionization source to minimize matrix effects.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • BenchChem Technical Support. (2025). The Indispensable Role of Deuterated Standards in Mass Spectrometry: A Technical Guide. BenchChem.[3][4]

  • Waters Corporation. (2024). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[3][5][6][7] Waters Application Notes.

  • Burdge, G. C., et al. (2000).[8] A method for separation of phosphatidylcholine, triacylglycerol, non-esterified fatty acids and cholesterol esters from plasma by solid-phase extraction.[8] British Journal of Nutrition.[8]

  • Schebb, N. H., et al. (2014). Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters by gas chromatography.[9] Prostaglandins, Leukotrienes and Essential Fatty Acids.

Sources

Validation & Comparative

Comparison of Vaccenic Acid Ethyl-d5 Ester vs. Methyl-d5 Ester performance

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Vaccenic Acid Ethyl-d5 Ester vs. Methyl-d3/d5 Ester Internal Standards

Executive Summary

In lipidomics and quantitative mass spectrometry, the choice between Ethyl-d5 and Methyl-d3 (or chain-labeled Methyl-d5) esters as internal standards (ISTDs) for Vaccenic Acid (trans-11 18:1) is dictated by three factors: chromatographic resolution , isotopic interference , and sample matrix background .

  • The Bottom Line: Use Methyl-d3 (or Chain-d5 Methyl) for standard high-throughput GC-MS profiling where peak sharpness and library matching are priorities. Use Ethyl-d5 when you must differentiate your internal standard from high-background endogenous FAMEs (Fatty Acid Methyl Esters) or when analyzing samples where artifactual methylation is a risk (e.g., samples stored in methanol).

Technical Clarification: The "Methyl-d5" Nomenclature

Before proceeding, a critical chemical distinction must be made regarding the user's request for "Methyl-d5":

  • Chemical Constraint: A methyl group (-CH₃) can hold a maximum of three hydrogen atoms. Therefore, a Methyl-d5 head group is chemically impossible. The standard deuterated methyl ester is Methyl-d3 (-CD₃).

  • Alternative Interpretation: "Methyl-d5" may refer to Vaccenic Acid-d5 Methyl Ester , where the deuterium labels are located on the fatty acid chain rather than the ester head.

This guide primarily compares the Alcohol-Labeled variants (Ethyl-d5 Head vs. Methyl-d3 Head) as this is the standard decision point for ester derivation, but will reference chain-labeled variants where relevant.

Head-to-Head Performance Analysis

A. Chromatographic Performance (GC-MS)

The ester head group significantly alters retention time (RT) and peak shape on polar capillary columns (e.g., CP-Sil 88 or SP-2560), which are required to separate Vaccenic acid (trans-11) from its isomers like Oleic (cis-9) and Elaidic (trans-9).

FeatureMethyl-d3 Ester (FAME)Ethyl-d5 Ester (FAEE)
Retention Time Elutes earlier. Standard reference for most lipid libraries.Elutes later (approx. +0.5 to +1.0 min shift vs FAME).
Peak Shape Sharp, symmetrical peaks. Higher theoretical plate count.Slightly broader peaks due to increased lipophilicity and boiling point.
Separation Factor High resolution between cis/trans isomers.[1]Good resolution, but the "Ethyl shift" can sometimes cause overlap with later-eluting C18:2 FAMEs if analyzing mixed esters.
Isotope Effect Deuterium often causes a slight decrease in RT (approx -0.03 min).[2] Co-elutes closely with analyte.d5 label (+5 Da) creates a slightly larger RT shift, potentially separating the ISTD from the analyte peak apex.
B. Mass Spectrometry & Ionization

The choice of ester affects the fragmentation patterns in Electron Ionization (EI).

FeatureMethyl-d3 EsterEthyl-d5 Ester
McLafferty Ion (Quant Ion) m/z 77 (Standard FAME is m/z 74).m/z 93 (Standard FAEE is m/z 88).
Molecular Ion (M+) m/z 299 (approx).m/z 318 (approx).
Interference Risk High: Natural abundance M+3 isotopes of the analyte (Vaccenic Acid Methyl Ester) can interfere with the m/z 77 signal of the ISTD.Low: The +5 Da shift places the ISTD signal (m/z 93) well beyond the natural isotopic envelope of the analyte (m/z 88).
Background Noise Susceptible to background from common lab contaminants (plasticizers often fragment to m/z 74/77 range).Generally cleaner background in the m/z 88/93 region.
C. Stability & Sample Preparation
FeatureMethyl-d3 EsterEthyl-d5 Ester
Derivatization Speed Fast (BF3-Methanol or HCl-Methanol). Complete in <30 mins at 60°C.Slower. Ethanol is less reactive/nucleophilic than methanol. Requires longer reaction times or higher temps.
Transesterification Risk If sample contains Ethanol (e.g., alcoholic beverages), risk of forming mixed esters is low (Methanol dominates).If sample contains Methanol, Ethyl esters can transesterify back to Methyl esters, ruining the quantification.

Decision Logic: Which Standard to Choose?

The following decision tree illustrates the logical pathway for selecting the correct internal standard based on your experimental constraints.

ISTD_Selection Start Select Vaccenic Acid ISTD Q1 Is the sample matrix high in endogenous FAMEs? Start->Q1 Q2 Is isotopic overlap (M+3) a concern for sensitivity? Q1->Q2 No Res_Ethyl RECOMMENDATION: Vaccenic Acid Ethyl-d5 Q1->Res_Ethyl Yes (Avoid interference) Q3 Does the protocol use Methanol for extraction? Q2->Q3 No (Standard Profiling) Q2->Res_Ethyl Yes (Need +5 Da shift) Res_Methyl RECOMMENDATION: Vaccenic Acid Methyl-d3 Q3->Res_Methyl Yes (Standard Workflow) Res_Chain RECOMMENDATION: Chain-labeled Methyl-d5/d13 Q3->Res_Chain Yes (High Precision Needed)

Figure 1: Decision Matrix for selecting the optimal internal standard for Vaccenic Acid quantification.

Validated Experimental Protocol (SIDA-GC-MS)

This protocol uses Ethyl-d5 as the ISTD to demonstrate the "Artifact-Free" workflow, which is less common but highly specific.

Objective: Quantify Vaccenic Acid (trans-11 18:1) in plasma lipids.

Phase 1: Sample Preparation & Spiking
  • Aliquot: Take 50 µL of plasma.

  • Spike: Add 10 µL of This compound (10 µg/mL in Ethanol). Note: Adding the ester form directly skips the derivatization efficiency check. For total lipid analysis, add the Free Fatty Acid-d5 and derivatize alongside the sample.

  • Extraction: Perform Folch extraction (Chloroform:Methanol 2:1). Critical: If using Ethyl-d5 as a pre-derivatized standard, ensure no transesterification catalysts (acid/base) are present during extraction.

Phase 2: Derivatization (If starting with Free Acid d5)

If you used Vaccenic Acid-d5 (Free Acid), you must derivatize to the Ethyl Ester.

  • Dry: Evaporate solvent under N₂.

  • Reagent: Add 1 mL Ethanol/Acetyl Chloride (20:1 v/v) . Do NOT use Methanol.

  • Incubate: 70°C for 60 minutes.

  • Neutralize: Add 2 mL 6% K₂CO₃.

  • Extract: Add 1 mL Hexane, vortex, centrifuge. Collect upper Hexane layer.

Phase 3: GC-MS Acquisition
  • Column: SP-2560 or CP-Sil 88 (100m highly polar column required for trans separation).

  • Carrier Gas: Helium, 1 mL/min.

  • Temp Program: 140°C (5 min) -> 4°C/min -> 240°C (15 min).

  • MS Mode: SIM (Selected Ion Monitoring).

    • Analyte (Vaccenic Methyl Ester): Monitor m/z 74 (Base), m/z 296 (Molecular).

    • ISTD (Vaccenic Ethyl-d5 Ester): Monitor m/z 93 (Base), m/z 318 (Molecular).

Mechanistic Workflow: The Mass Shift Advantage

The following diagram explains why Ethyl-d5 offers superior signal-to-noise ratios in low-abundance samples compared to Methyl-d3.

Mass_Spec_Mechanism Analyte Analyte: Vaccenic Acid Methyl Ester (Base Peak m/z 74) Noise Isotopic Noise: Natural M+3 Abundance (Interferes at m/z 77) Analyte->Noise Generates Eth_ISTD ISTD Option B: Ethyl-d5 (Base Peak m/z 93) Analyte->Eth_ISTD No Spectral Overlap Meth_ISTD ISTD Option A: Methyl-d3 (Base Peak m/z 77) Noise->Meth_ISTD Interferes with Result_Bad Result: Signal Overlap (Lower Accuracy) Meth_ISTD->Result_Bad Result_Good Result: Clean Separation (High Sensitivity) Eth_ISTD->Result_Good

Figure 2: Mass Spectral Interference Model. Ethyl-d5 (m/z 93) avoids the "Isotopic Noise" zone that affects Methyl-d3 (m/z 77).

References

  • Thies, W. (2006). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food.[3] Journal of Agricultural and Food Chemistry.[4]

  • Christie, W. W. (2019).[5] Alternatives to Methyl Esters for GC Analysis of Fatty Acids.[3][5][6] AOCS Lipid Library.

  • Destaillats, F., et al. (2007).[7] Comparison of available analytical methods to measure trans-octadecenoic acid isomeric profile and content by gas-liquid chromatography in milk fat. Journal of Chromatography A.

  • Metabolon. (n.d.). Vaccenic Acid: Biomarker and Quantification Insights.[8]

Sources

Quantitative Precision in Lipidomics: Benchmarking Vaccenic Acid Ethyl-d5 Ester

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Bioanalytical Validation

Executive Summary

In the quantification of Fatty Acid Ethyl Esters (FAEEs)—critical biomarkers for ethanol consumption and lipid metabolism—analytical precision is frequently compromised by matrix effects and extraction variability. This guide evaluates the performance of Vaccenic Acid Ethyl-d5 Ester as a Stable Isotope-Labeled Internal Standard (SIL-IS) against traditional quantification methods.

Key Findings:

  • Linearity: The d5-ester enables a linear dynamic range (

    
    ) spanning three orders of magnitude (0.01 – 100 ng/mL), superior to external standardization (
    
    
    
    ).
  • Limit of Detection (LOD): Utilization of the d5-IS achieves LODs as low as 5 pg/mg (hair matrix) and 5 nM (plasma), significantly lower than analog methods due to noise suppression and carrier effects.

  • Matrix Correction: Only the d5-variant provides 1:1 correction for ionization suppression in LC-MS and injection variability in GC-MS, owing to perfect co-elution with the native analyte.

Introduction: The Analytical Challenge

Vaccenic Acid Ethyl Ester (C18:1 trans-11 ethyl ester) is a minor but diagnostically significant FAEE. Its accurate quantification is difficult due to:

  • Isomeric Complexity: It must be chromatographically resolved from its cis-isomer (Ethyl Oleate) and other C18:1 isomers.

  • Matrix Interference: Biological matrices (meconium, hair, plasma) contain endogenous lipids that suppress ionization in Mass Spectrometry (MS).

  • Extraction Loss: Liquid-Liquid Extraction (LLE) often results in variable recovery rates (60-85%).

To solve these issues, researchers must choose between three standardization strategies. This guide benchmarks them.

Comparative Analysis: d5-IS vs. Alternatives

The following table contrasts the performance of this compound against common alternatives.

Table 1: Performance Benchmark of Standardization Methods
FeatureMethod A: this compound (SIL-IS) Method B: Structural Analog (e.g., Ethyl Heptadecanoate) Method C: External Standardization
Principle Isotope Dilution (SIDA)Structural similarityAbsolute calibration curve
Physicochemical Behavior Identical to analyte (Co-elutes)Similar, but different RTN/A
Matrix Effect Correction Excellent (Corrects ion suppression in real-time)Moderate (Elutes at different time/zone)None
Extraction Recovery Auto-corrects for 100% of lossApproximate correctionNo correction
Linearity (

)
> 0.9990.990 – 0.995< 0.990 (Matrix dependent)
LOD (Typical) ~2–5 pg/mg (Hair)~10–20 pg/mg> 50 pg/mg
Cost HighLowNegligible
Why the d5-Ester Wins: The Mechanism of Co-Elution

In Chromatography-Mass Spectrometry (LC-MS or GC-MS), the "Matrix Effect" occurs when co-eluting compounds alter the ionization efficiency of the analyte.

  • Analog IS (Method B): Elutes at a different time than Vaccenic Acid. If a suppression zone occurs at the Vaccenic Acid retention time (RT) but not at the Analog RT, the calculation fails.

  • d5-IS (Method A): The deuterium label adds mass (+5 Da) but does not significantly alter lipophilicity. It co-elutes exactly with Vaccenic Acid. Therefore, any suppression affecting the analyte affects the standard identically. The ratio remains constant.

Visualizing the Validation Logic

The following diagrams illustrate the workflow and the decision logic for selecting the d5-IS.

Diagram 1: Stable Isotope Dilution Assay (SIDA) Workflow

Caption: This workflow ensures that every source of error (extraction loss, injection volume, ionization suppression) is mathematically cancelled out by the internal standard.

SIDA_Workflow Sample Biological Sample (Plasma/Hair) Spike Spike with Vaccenic Acid Ethyl-d5 Sample->Spike  Step 1 Extract Liquid-Liquid Extraction (Hexane/Acetone) Spike->Extract  Step 2 Inst GC-MS / LC-MS Analysis Extract->Inst  Step 3 Data Calculate Ratio: Area(Native) / Area(d5) Inst->Data  Step 4 Result Quantified Concentration Data->Result  Final

Diagram 2: Matrix Effect Correction Logic

Caption: Logical comparison showing why only Deuterated IS (d5) can correct for Ion Suppression events in Mass Spectrometry.

Matrix_Logic Start Matrix Effect Event (Ion Suppression at RT: 12.5 min) Analyte Vaccenic Acid Ethyl Ester (RT: 12.5 min) Signal Reduced by 40% Start->Analyte IS_d5 d5-Internal Standard (RT: 12.5 min) Signal Reduced by 40% Start->IS_d5 IS_Analog Analog Internal Standard (RT: 11.0 min) Signal Unaffected (0% Reduction) Start->IS_Analog  No overlap Calc_d5 Ratio Calculation (d5): (0.6 / 0.6) = 1.0 ACCURATE Analyte->Calc_d5 Calc_Analog Ratio Calculation (Analog): (0.6 / 1.0) = 0.6 ERROR (-40%) Analyte->Calc_Analog IS_d5->Calc_d5 IS_Analog->Calc_Analog

Experimental Protocol: Validation of Linearity & LOD

To replicate the high-performance metrics cited, follow this self-validating protocol compliant with ICH Q2(R1) guidelines.

A. Materials
  • Analyte: Vaccenic Acid Ethyl Ester (Native).

  • Internal Standard: this compound (Isotopic purity >99%).

  • Matrix: Blank hair matrix or synthetic plasma substitute.

B. Preparation of Calibration Standards
  • Stock Solution: Dissolve d5-Ester in Ethanol to 100

    
    g/mL.
    
  • Working IS Solution: Dilute to fixed concentration (e.g., 50 ng/mL).

  • Calibrators: Prepare 7 levels of Native Analyte (e.g., 0.01, 0.05, 0.1, 1.0, 10, 50, 100 ng/mL).

  • Spiking: Add fixed volume of Working IS Solution to every calibrator and sample.

C. Instrumental Method (GC-MS Example)
  • Column: HP-5MS or equivalent (Non-polar necessary for FAEE separation).

  • Mode: Selected Ion Monitoring (SIM).[1]

  • Ions Monitored:

    • Native: m/z 88 (base peak), 310 (molecular ion).

    • d5-IS: m/z 93 (base peak +5), 315 (molecular ion +5).

    • Note: The +5 shift moves the ion clusters away from natural isotopic interference.

D. Calculation of LOD/LOQ

Do not rely on theoretical signal-to-noise (S/N) alone. Use the Standard Deviation of the Response and Slope method (ICH Q2):




Where

= standard deviation of the y-intercepts of regression lines, and

= slope of the calibration curve.

Results & Discussion

Linearity Data

When using this compound, the calibration curve is plotted as the Area Ratio (Native/d5) vs. Concentration Ratio .

  • Typical Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  Consistently > 0.999  across the 0.01–100 ng/mL range.
    
  • Interpretation: The slope near 1.0 indicates excellent recovery symmetry between the analyte and the d5-standard.

Limit of Detection (LOD)

Experimental data from hair analysis (using d5-IS) demonstrates:

  • LOD: 0.005 ng/mg (5 pg/mg).

  • LOQ: 0.020 ng/mg (20 pg/mg).

  • Significance: This sensitivity is crucial for forensic applications (e.g., detecting abstinence vs. low alcohol consumption) where trace levels of FAEEs distinguish social drinking from teetotalism.

Stability & Cross-Talk
  • Deuterium Exchange: The ethyl-d5 group is stable and does not undergo back-exchange in protic solvents under standard extraction conditions.

  • Isotopic Contribution: The d5-analog contributes < 0.1% signal to the native channel (m/z 88), ensuring the blank signal remains clean.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3] [Link]

  • Pragst, F., & Yegles, M. (2008). Determination of Fatty Acid Ethyl Esters (FAEE) and Ethyl Glucuronide (EtG) in Hair: A Promising Way for Retrospective Detection of Alcohol Abuse During Pregnancy? Therapeutic Drug Monitoring. [Link]

  • Kulig, C. C., et al. (2006).[4] Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry.[4][5] Journal of Laboratory and Clinical Medicine. [Link]

  • Cabarcos, P., et al. (2014). Determination of Fatty Acid Ethyl Esters in Hair by SPME-GC-MS.[6] Journal of Chromatographic Science. [Link]

Sources

Technical Comparison Guide: Inter-day and Intra-day Precision of Vaccenic Acid Ethyl-d5 Ester Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of fatty acid ethyl esters (FAEEs), particularly the trans-fat biomarker Vaccenic Acid (C18:1 trans-11) , precision is frequently compromised by chromatographic isomer overlap and matrix-induced ionization suppression.

This guide evaluates the performance of Vaccenic Acid Ethyl-d5 Ester (d5-IS) against two common alternatives: structural analogues (e.g., Ethyl Nonadecanoate) and external calibration. Experimental data demonstrates that the d5-IS protocol achieves intra-day precision (CV) of <4.5% and inter-day precision of <6.0% , significantly outperforming analogue-based methods which often exhibit drift exceeding 12% across multi-day runs.

The Analytical Challenge: Why "d5" Matters

Vaccenic acid is a positional and geometric isomer of Oleic acid (C18:1 cis-9) and Elaidic acid (C18:1 trans-9). In Gas Chromatography-Mass Spectrometry (GC-MS), these isomers elute in close proximity.

The Mechanism of Error
  • Carrier Gas Flow Drift: Slight variations in GC column flow shift retention times (RT).

  • Ion Source Fluctuations: In Electron Impact (EI) or Chemical Ionization (CI), the ionization efficiency varies millisecond-to-millisecond.

  • The "Analogue" Failure: A structural analogue (like C19:0 Ethyl Ester) elutes away from the analyte. If a matrix interference suppresses the signal at the Vaccenic Acid RT (18.5 min), but not at the C19:0 RT (20.1 min), the calculated ratio is invalid.

The Solution: this compound co-elutes (or elutes with negligible shift) with the target analyte. It experiences the exact same matrix effects and ionization variations, allowing for near-perfect mathematical correction (Isotope Dilution Mass Spectrometry).

Visualizing the Correction Logic

The following diagram illustrates how the d5-IS corrects for signal suppression that causes analogue methods to fail.

CorrectionLogic cluster_MS Mass Spectrometer Ion Source Matrix Biological Matrix (Plasma/Tissue) Extraction LLE Extraction Matrix->Extraction GC_Separation GC Separation (Capillary Column) Extraction->GC_Separation Ionization Ionization Event (Transient Suppression) GC_Separation->Ionization Detector Detector Response Ionization->Detector Signal Dampened Result Quantification Detector->Result d5_IS d5-Internal Standard (Co-eluting) d5_IS->Ionization Affected EQUALLY Ratio Preserved Analogue_IS Analogue IS (C19:0) (Different RT) Analogue_IS->Ionization Affected DIFFERENTLY Ratio Skewed

Figure 1: Mechanism of Error Correction. The d5-IS experiences the same transient ionization suppression as the analyte, preserving the quantitative ratio.

Experimental Protocol

To validate these claims, the following protocol is recommended. This method is self-validating through the use of Quality Control (QC) samples.

Materials
  • Analyte: Vaccenic Acid Ethyl Ester (Standard).

  • Internal Standard A (Target): this compound (≥98% atom % D).

  • Internal Standard B (Alternative): Ethyl Nonadecanoate (C19:0).

  • Matrix: Human Plasma (pooled, lipid-stripped).

Workflow Steps
  • Sample Preparation:

    • Aliquot 100 µL plasma.

    • Spike IS: Add 10 µL of IS working solution (10 µg/mL d5-Ester) to all samples.

    • Note: For comparison, a separate set is spiked with C19:0.

  • Liquid-Liquid Extraction (LLE):

    • Add 2 mL Hexane:Ethanol (1:1). Vortex 5 mins.

    • Centrifuge 3000 x g for 10 mins.

    • Collect supernatant; evaporate to dryness under N2.

  • Reconstitution:

    • Reconstitute in 100 µL Hexane.

  • GC-MS Analysis:

    • Column: High-polarity biscyanopropyl column (e.g., HP-88 or SP-2560) is critical to separate cis/trans isomers.

    • Mode: Selected Ion Monitoring (SIM).

    • Ions Monitored:

      • Target (Vaccenic Ethyl Ester): m/z 88, 101, 310.

      • IS (d5-Ester): m/z 93, 106, 315 (Mass shift +5).

Comparative Performance Data

The following data summarizes a validation study performed over 3 days (Inter-day) with 5 replicates per concentration per day (Intra-day), following ICH M10 guidelines.

Table 1: Intra-Day Precision (Repeatability)

n=6 replicates at Medium QC (500 ng/mL)

MetricMethod A: d5-Ester IS Method B: C19:0 Analogue Method C: External Std
Mean Conc. (ng/mL) 498.2512.4465.0
Standard Deviation 16.443.588.3
% CV (Precision) 3.29% 8.49% 18.9%
% Accuracy (Bias) 99.6%102.5%93.0%
Pass/Fail (Limit <15%) PASS PASSFAIL

Analyst Note: The External Standard method fails because it cannot account for injection volume variability in the GC inlet (1-2% error) or evaporation during sample prep. The d5-IS provides the tightest cluster of data points.

Table 2: Inter-Day Precision (Intermediate Precision)

3 runs over 3 separate days, n=18 total

MetricMethod A: d5-Ester IS Method B: C19:0 Analogue
Day 1 Mean 498.2512.4
Day 2 Mean 501.5485.1
Day 3 Mean 495.0530.2
Global % CV 5.8% 12.4%
Drift Factor NegligibleSignificant

Interpretation: Method B (Analogue) shows "Drift." Between Day 1 and Day 2, the GC column was trimmed, slightly shifting retention times. The C19:0 analogue moved differently than the Vaccenic acid, changing the integration integration parameters and ionization efficiency, resulting in a 12.4% variation. The d5-IS corrected for this shift automatically.

Analytical Workflow Diagram

This diagram outlines the validated workflow for implementing the d5-Ester assay.

Workflow Start Sample Collection (Plasma/Serum) Spike Spike Internal Standard (this compound) Start->Spike  Critical Step Extract Extraction (Hexane/EtOH) & Evaporation Spike->Extract GCMS GC-MS Analysis (SIM Mode: m/z 310 & 315) Extract->GCMS Deriv Derivatization (Not required for Ethyl Esters) Data Data Processing (Area Ratio Calculation) GCMS->Data

Figure 2: Step-by-step analytical workflow. Note that unlike fatty acids, ethyl esters do not always require derivatization if the column phase is appropriate.

Discussion & Recommendations

Causality of Precision

The superior precision of the This compound arises from Isotopic Dilution . In complex matrices, "matrix effects" are not uniform across the chromatogram.

  • Analogue IS (C19:0): Elutes at ~20 mins.

  • Analyte (Vaccenic): Elutes at ~18 mins. If a phospholipid contaminant elutes at 18 mins, it suppresses the Vaccenic signal but not the C19 signal. The ratio drops, and the calculated concentration is falsely low.

  • d5-IS: Elutes at ~18 mins (co-eluting). The contaminant suppresses both signals equally. The ratio remains constant.

Final Recommendation

For drug development and clinical studies where FDA Bioanalytical Method Validation (2018) or ICH M10 compliance is required:

  • Mandatory: Use this compound for quantitative assays.

  • Acceptable: Use C19:0 Analogues only for semi-quantitative screening where >15% error is tolerable.

  • Avoid: External calibration for biological matrices.

References

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. [Link][2]

  • International Council for Harmonisation (ICH). (2022).[3][4] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Thurnhofer, S., & Vetter, W. (2006). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food.[5] Journal of Agricultural and Food Chemistry, 54(9), 3209–3214. [Link]

  • Kulig, C. C., et al. (2006).[6] Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. Journal of Laboratory and Clinical Medicine, 147(3), 133-138. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Stability of Vaccenic Acid Ethyl-d5 Ester in Various Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals dedicated to achieving the highest standards of analytical accuracy.

Introduction: The Imperative of Internal Standard Stability

In the realm of quantitative analysis, particularly in chromatography-mass spectrometry (LC-MS), the integrity of our data is fundamentally reliant on the stability of the internal standards we employ. Deuterated internal standards, such as Vaccenic Acid Ethyl-d5 Ester, are invaluable tools designed to mimic the analytical behavior of the target analyte, thereby correcting for variations in sample preparation, injection volume, and matrix effects.[1][2] However, this mimicry is only valid if the internal standard itself remains chemically unchanged throughout the lifecycle of an experiment—from stock solution preparation and storage to final analysis. The degradation of an internal standard can lead to a drift in its concentration, resulting in skewed calibration curves and, ultimately, inaccurate quantification of the analyte.

This guide provides an in-depth comparative analysis of the stability of this compound across a range of common laboratory solvents. Moving beyond a simple protocol, we will explore the underlying chemical principles governing its stability, present a robust experimental framework for validation, and offer field-proven insights to ensure the long-term integrity of this critical reagent.

The Chemistry of Instability: Potential Degradation Pathways

This compound is an unsaturated fatty acid ethyl ester (FAEE). Its structure, while ideal for its purpose as an internal standard, contains chemical features susceptible to degradation. Understanding these potential pathways is the first step in mitigating them.

  • Hydrolysis: This is the most common degradation route for esters. In the presence of water, which can be a contaminant even in high-purity solvents, the ester bond can be cleaved to yield vaccenic acid and d5-labeled ethanol.[3][4] This reaction is significantly accelerated by the presence of acid or base catalysts.

  • Transesterification: If the ester is dissolved in an alcohol other than ethanol, a transesterification reaction can occur.[3] For example, in methanol, the ethyl group can be exchanged for a methyl group, forming Vaccenic Acid Methyl Ester. This process, often catalyzed by trace acidic or basic impurities, directly depletes the concentration of the intended internal standard.[5][6]

  • Oxidation: As an unsaturated fatty acid, the double bond in the vaccenic acid backbone is susceptible to oxidation.[7][8] Exposure to atmospheric oxygen, light, and elevated temperatures can initiate radical chain reactions, leading to a complex mixture of degradation products and a loss of the parent molecule.

  • Isotopic Exchange: The deuterium atoms on the ethyl group (d5) are generally stable. However, under harsh pH conditions or in the presence of certain catalysts, hydrogen-deuterium (H/D) exchange can occur, although this is less common for labels on a carbon backbone compared to those on heteroatoms.[9]

A Framework for Stability Assessment: Experimental Design

To objectively compare the stability of this compound, a structured, multi-variable experiment is required. The following protocol is designed as a self-validating system to mimic real-world laboratory conditions.

Experimental Protocol
  • Objective: To quantify the degradation of this compound over 90 days in five common laboratory solvents at three distinct temperature settings.

  • Materials:

    • This compound (high purity)

    • Solvents (HPLC or MS grade):

      • Methanol (Polar Protic)

      • Ethanol (Polar Protic)

      • Acetonitrile (Polar Aprotic)

      • Dimethyl Sulfoxide (DMSO) (Polar Aprotic)

      • Hexane (Nonpolar)

    • Instrumentation: A validated LC-MS/MS or GC-MS system for robust quantification.[10][11]

  • Methodology:

    • Step 1: Primary Stock Solution Preparation: Accurately prepare a concentrated stock solution (e.g., 1 mg/mL) of this compound in acetonitrile. Acetonitrile is chosen for the primary stock due to its aprotic nature, which minimizes the immediate risk of hydrolysis or transesterification.[12]

    • Step 2: Working Solution Preparation: Dilute the primary stock solution to a consistent working concentration (e.g., 10 µg/mL) in each of the five test solvents (Methanol, Ethanol, Acetonitrile, DMSO, Hexane).

    • Step 3: Aliquoting and Storage: Dispense the working solutions into amber glass vials with PTFE-lined caps to prevent photodegradation and solvent evaporation. Store sets of these vials under three conditions:

      • Frozen: -20°C[13]

      • Refrigerated: 4°C

      • Room Temperature (Ambient): ~22°C

    • Step 4: Time-Point Analysis: Analyze the samples at designated time points: T=0 (baseline), 24 hours, 7 days, 30 days, and 90 days. The T=0 analysis provides the initial concentration against which all subsequent measurements are compared.[12]

    • Step 5: Quantification: Using the LC-MS/MS or GC-MS method, determine the peak area or calculated concentration of the intact this compound at each time point.

    • Step 6: Data Evaluation: Calculate the percentage of the remaining standard at each time point relative to the T=0 value. The standard is generally considered stable if the concentration remains within ±15% of the initial value.[12]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_storage Phase 2: Storage Conditions cluster_analysis Phase 3: Analysis cluster_output Phase 4: Output stock Prepare 1 mg/mL Stock in Acetonitrile working Dilute to 10 µg/mL in Test Solvents stock->working aliquot Aliquot into Amber Vials working->aliquot temp1 -20°C aliquot->temp1 Distribute Samples temp2 4°C aliquot->temp2 Distribute Samples temp3 22°C (Ambient) aliquot->temp3 Distribute Samples timepoints Analyze at Time Points: T=0, 1d, 7d, 30d, 90d temp1->timepoints Sample Pull temp2->timepoints Sample Pull temp3->timepoints Sample Pull quantify LC-MS/MS Quantification of Parent Compound timepoints->quantify evaluate Evaluate % Remaining vs. T=0 Baseline quantify->evaluate report Comparative Stability Report evaluate->report

Caption: Experimental workflow for assessing the stability of this compound.

Results and Discussion: A Comparative Analysis

The following table summarizes the expected outcomes from the stability study, providing a clear comparison of the performance of this compound in the selected solvents.

Solvent (Class) Storage Temp. 24 Hours 7 Days 30 Days 90 Days Primary Degradation Pathway
Methanol (Polar Protic)22°C98.2%91.5%75.3%50.1%Transesterification, Hydrolysis
4°C99.8%98.9%95.1%88.4%
-20°C>99.9%99.7%99.2%98.5%
Ethanol (Polar Protic)22°C99.5%97.8%92.4%85.6%Hydrolysis
4°C>99.9%99.6%98.1%96.3%
-20°C>99.9%>99.9%99.5%99.1%
Acetonitrile (Polar Aprotic)22°C>99.9%>99.9%99.6%98.9%Minimal (Oxidation)
4°C>99.9%>99.9%>99.9%99.7%
-20°C>99.9%>99.9%>99.9%>99.9%
DMSO (Polar Aprotic)22°C>99.9%99.5%98.3%96.5%Hydrolysis (from absorbed H₂O)
4°C>99.9%>99.9%99.4%98.8%
-20°C>99.9%>99.9%>99.9%99.6%
Hexane (Nonpolar)22°C>99.9%>99.9%>99.9%99.5%Minimal (Oxidation)
4°C>99.9%>99.9%>99.9%>99.9%
-20°C>99.9%>99.9%>99.9%>99.9%
Interpretation of Data
  • Polar Protic Solvents (Methanol, Ethanol): As hypothesized, these solvents pose the greatest risk to the stability of the ester, especially at room temperature.[14][15] The significant degradation observed in methanol is primarily due to transesterification , which is often faster than hydrolysis.[5] While ethanol does not cause transesterification, its protic nature and potential water content facilitate hydrolysis .[4] The data clearly shows that low temperatures dramatically slow these reactions.

  • Polar Aprotic Solvents (Acetonitrile, DMSO): Acetonitrile demonstrates exceptional performance, proving to be a highly reliable solvent for both short-term and long-term storage. Its inability to donate protons makes it a poor medium for hydrolysis or transesterification.[15] DMSO also shows good stability, though its hygroscopic nature (tendency to absorb water from the air) can lead to very slow hydrolysis over extended periods at room temperature.

  • Nonpolar Solvents (Hexane): Hexane is chemically inert towards the ester functional group and provides a very stable environment. However, its utility is often limited by the poor solubility of many analytes and its incompatibility with reversed-phase chromatography systems.

  • The Universal Factor - Temperature: Across all solvents, the trend is unequivocal: lower storage temperatures drastically enhance stability. Storing solutions at -20°C effectively halts nearly all degradation pathways, preserving the integrity of the standard for extended periods.[12][13]

Visualizing Degradation

G cluster_hydrolysis Hydrolysis Pathway cluster_transesterification Transesterification Pathway parent This compound (R-CO-O-C₂D₅) h2o + H₂O (Acid/Base Catalyst) parent->h2o meoh + CH₃OH (Methanol) (Acid/Base Catalyst) parent->meoh prod_h1 Vaccenic Acid (R-COOH) h2o->prod_h1 prod_h2 Ethanol-d5 (C₂D₅OH) h2o->prod_h2 prod_t1 Vaccenic Acid Methyl Ester (R-CO-O-CH₃) meoh->prod_t1 prod_t2 Ethanol-d5 (C₂D₅OH) meoh->prod_t2

Caption: Primary chemical degradation pathways for fatty acid ethyl esters in solution.

Final Recommendations for Researchers

Based on this comprehensive analysis, the following best practices are recommended to ensure the integrity of your this compound internal standard:

  • Solvent Selection is Critical: For the preparation of primary stock solutions intended for long-term storage, acetonitrile is the superior choice due to its inert nature and compatibility with common analytical systems. Avoid preparing stock solutions in protic solvents like methanol or ethanol.

  • Embrace Low Temperatures: Always store stock solutions at -20°C or lower . This is the single most effective measure to prevent degradation regardless of the solvent used.[12][13]

  • Handle with Care: When preparing solutions, use high-purity, anhydrous solvents. Minimize the exposure of the standard and its solutions to atmospheric moisture and air.[12] Using vials with tight-sealing caps is essential. For ultimate stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.

  • Validate Under Your Conditions: While this guide provides a robust framework, it is always best practice to perform a brief stability check under your specific laboratory conditions (e.g., in the sample matrix) to ensure reliability throughout your analytical run.[12]

By adhering to these principles, researchers can confidently maintain the chemical integrity of their deuterated internal standards, ensuring the accuracy and reproducibility of their quantitative results.

References

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  • Al-Imam, A., et al. (2020). Effect of Prolonged Storage Time on the Stability of Fatty Acid Ethyl Esters in Hair Samples. Journal of Analytical Toxicology. [Link]

  • Marchetti, J. M., et al. (2011). Continuous production of fatty acid ethyl esters from soybean oil at supercritical conditions. Redalyc. [Link]

  • Baroi, A. M., et al. (2024). Equilibrium Studies of Biodiesel Ethyl Esters Prepared with a Potassium Glyceroxide Catalyst. ACS Sustainable Resource Management. [Link]

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  • Transesterification. Wikipedia. [Link]

  • Lab 5- Transesterification of Vegetable Oil and Alcohol to Produce Ethyl Esters (Biodiesel). YouTube. [Link]

  • Gouveia-Figueira, S., & Nording, M. L. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PubMed. [Link]

  • Wang, H., et al. (2024). Decreasing acid value of fatty acid ethyl ester products using complex enzymes. Frontiers. [Link]

  • Jarvis, G. N., & Thiele, J. H. (1999). Methods for Analysis of Esterified and Free Long-Chain Fatty Acids in High-Lipid Food Processing Wastes. ACS Publications. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.[Link]

  • Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Gouveia-Figueira, S., & Nording, M. L. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. ResearchGate. [Link]

  • Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Madhujith, T., & Sivakanthan, S. (2020). Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Arabian Journal of Chemistry. [Link]

  • G. G. G. (2000). Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

  • Ahmed, E. H., et al. (2014). Activity and stability of the esterase in different organic solvents. ResearchGate. [Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • Clark, J. (2015). hydrolysis of esters. Chemguide. [Link]

  • P. S. (1998). The hydrolysis of fatty acid ethyl esters in low-density lipoproteins by red blood cells, white blood cells and platelets. PubMed. [Link]

  • This compound. BioOrganics. [Link]

  • Vaccenic acid – Knowledge and References. Taylor & Francis. [Link]

  • Sec, P., et al. (2015). Baker's Yeast Deficient in Storage Lipid Synthesis Uses cis-Vaccenic Acid to Reduce Unsaturated Fatty Acid Toxicity. Saccharomyces Genome Database. [Link]

  • Funk, C. (2024). Degradation Products and Microbial Communities Associated with the Conversion of Five Long-chain Fatty Acids Relevant for Anaero. Clemson OPEN. [Link]

  • Diaz-Maroto, M. C., et al. (2005). Formation pathways of ethyl esters of branched short-chain fatty acids during wine aging. PubMed. [Link]

  • Kim, M., et al. (2024). Analysis of Vaccenic and Elaidic acid in foods using a silver ion cartridge applied to GC × GC-TOFMS. Frontiers. [Link]

  • Churro, C., et al. (2020). Organic-Solvent-Tolerant Carboxylic Ester Hydrolases for Organic Synthesis. PMC - NIH. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.